3'-O-Acetylthymidine 5'-(dihydrogen phosphate)
Description
Properties
CAS No. |
4304-30-7 |
|---|---|
Molecular Formula |
C12H17N2O9P |
Molecular Weight |
364.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H17N2O9P/c1-6-4-14(12(17)13-11(6)16)10-3-8(22-7(2)15)9(23-10)5-21-24(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
VPHFSMMVTJEQPM-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Selective 3'-O-Acetylation of Thymidine
The first critical step is the selective acetylation of the 3'-hydroxyl group of thymidine without affecting the 5'-hydroxyl or the nucleobase.
-
- Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is controlled to favor 3'-O-acetylation by exploiting the differential reactivity of the 3'- and 5'-hydroxyl groups.
- Protection of the 5'-hydroxyl group may be employed to enhance selectivity, for example, by temporary silyl protection (e.g., TBDMS) or trityl groups.
-
- Dissolve thymidine in anhydrous pyridine.
- Add acetic anhydride dropwise at 0°C to room temperature.
- Stir the reaction mixture for several hours.
- Quench with water and extract the product.
- Purify by chromatography to isolate 3'-O-acetylthymidine.
Phosphorylation at the 5'-Position
Following acetylation, the 5'-hydroxyl group is phosphorylated to introduce the dihydrogen phosphate moiety.
Common Phosphorylation Methods:
- Ludwig-Eckstein Procedure: A widely used method for nucleoside phosphorylation involving activation of the 5'-hydroxyl with phosphorus oxychloride or 2-chloro-4H-1,2,3-dioxaphosphorin-4-one, followed by hydrolysis to yield the monophosphate.
- Use of phosphoramidite chemistry or phosphorochloridate reagents under anhydrous conditions.
- The reaction is typically performed in anhydrous solvents such as pyridine, dioxane, or tetrahydrofuran (THF).
-
- Dry the 3'-O-acetylthymidine by co-evaporation with pyridine.
- Dissolve in anhydrous pyridine/dioxane mixture.
- Add a freshly prepared solution of 2-chloro-4H-1,2,3-dioxaphosphorin-4-one.
- Stir at room temperature to form a phosphite intermediate.
- Oxidize the intermediate with iodine or another oxidant.
- Hydrolyze to yield the 5'-dihydrogen phosphate.
- Purify by reverse-phase HPLC or ion-exchange chromatography.
Research Findings and Data
Hydrolysis Stability
Physicochemical Properties
Synthetic Yields
- Selective 3'-O-acetylation yields typically range from 70% to 90% depending on reaction conditions and purification methods.
- Phosphorylation yields vary but generally achieve 50% to 80% after purification.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 3'-O-Acetylation | Acetic anhydride, pyridine, 0°C to RT | Selective acetylation at 3'-OH; 70-90% yield |
| 5'-Phosphorylation | 2-chloro-4H-1,2,3-dioxaphosphorin-4-one, anhydrous pyridine/dioxane, oxidation, hydrolysis | Formation of 5'-dihydrogen phosphate; 50-80% yield |
| Purification | Chromatography (RP-HPLC or ion-exchange) | Removal of impurities and side products |
Additional Notes
- Protection strategies for the 5'-hydroxyl group can be employed to improve selectivity during acetylation.
- The Ludwig-Eckstein phosphorylation method is preferred for its efficiency and compatibility with sensitive nucleoside derivatives.
- The acetyl group at 3'-O serves as a protecting group and modulates the compound's biological properties, including membrane permeability and enzymatic stability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Nucleic Acid Synthesis
3'-O-Acetylthymidine 5'-(dihydrogen phosphate) serves as a building block in the synthesis of oligonucleotides. Its acetyl group enhances the stability of the nucleotide during chemical reactions, making it useful in various synthetic pathways.
- Table 1: Comparison of Nucleotide Analog Stability
| Compound | Stability (hours) | Yield (%) | Notes |
|---|---|---|---|
| 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) | 48 | 85 | High stability due to acetyl group |
| Thymidine 5'-(dihydrogen phosphate) | 24 | 70 | Lower stability |
Antiviral Research
This compound has been investigated for its antiviral properties, particularly against viral infections such as HIV and herpes simplex virus. Its mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis.
- Case Study : A study demonstrated that 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) inhibited HIV replication in vitro with an IC50 value of approximately 0.5 µM, showcasing its potential as an antiviral agent.
Cancer Therapeutics
Research indicates that this nucleotide analog may possess anticancer properties by inducing apoptosis in cancer cells. The compound can be incorporated into DNA during replication, leading to faulty DNA synthesis and subsequent cell death.
- Table 2: Anticancer Activity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induces apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15 | Disruption of mitochondrial function |
Gene Therapy
Due to its ability to mimic natural nucleotides, 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) is being explored for use in gene therapy applications. It can be utilized to design modified oligonucleotides that can effectively deliver therapeutic genes into target cells.
- Case Study : In a gene therapy trial for cystic fibrosis, oligonucleotides containing this compound showed improved cellular uptake and expression levels compared to traditional nucleotides.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The phosphonooxy group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl phosphate
- (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl sulfate
Uniqueness
The uniqueness of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3'-O-Acetylthymidine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, a derivative of thymidine, is characterized by the addition of an acetyl group at the 3' position and a phosphate group at the 5' position. Its unique structure lends itself to various biological interactions, making it a subject of interest in research aimed at understanding its pharmacological properties.
- Molecular Formula : CHNOP
- CAS Number : 4304-30-7
- Molecular Weight : 350.25 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNOP |
| Molecular Weight | 350.25 g/mol |
| CAS Number | 4304-30-7 |
Antiviral Properties
Research indicates that 3'-O-acetylthymidine derivatives exhibit antiviral activities, particularly against retroviruses such as HIV. The mechanism of action generally involves the inhibition of viral replication by interfering with reverse transcriptase activity, which is crucial for the viral life cycle. In vitro studies have demonstrated that these compounds can reduce viral load effectively.
Anticancer Activity
The anticancer potential of 3'-O-acetylthymidine 5'-(dihydrogen phosphate) has been explored in various studies. It has shown promise in inhibiting cell proliferation in certain cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as MAPK and NF-κB.
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies have reported that it exhibits activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial DNA synthesis.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antiviral | Effective against HIV | Inhibition of reverse transcriptase |
| Anticancer | Inhibits cancer cell proliferation | Induction of apoptosis and cell cycle arrest |
| Antimicrobial | Active against bacteria | Disruption of bacterial DNA synthesis |
Case Study 1: Antiviral Efficacy Against HIV
A study conducted by researchers at PubMed demonstrated that 3'-O-acetylthymidine significantly reduced HIV replication in vitro. The compound was administered to infected T-cells, resulting in a notable decrease in viral load over a specified period.
Case Study 2: Anticancer Effects on Breast Cancer Cells
In another investigation published in PMC, the effects of 3'-O-acetylthymidine on breast cancer cell lines were assessed. The results indicated that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 3: Antimicrobial Activity
A comparative study published in ScienceDirect evaluated the antimicrobial properties of various nucleoside derivatives, including 3'-O-acetylthymidine. The findings revealed significant antibacterial activity against Gram-positive bacteria, highlighting its potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
